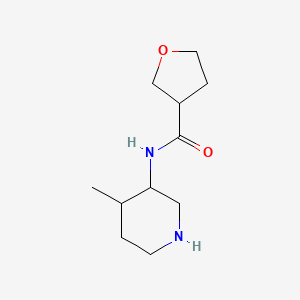

N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide

CAS No.:

Cat. No.: VC16248924

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |

| Standard InChI | InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |

| Standard InChI Key | PHDGMIUJJSXDIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCNCC1NC(=O)C2CCOC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two heterocyclic systems:

-

A piperidine ring (C₅H₁₁N) with a methyl group at the 4-position, conferring stereochemical complexity.

-

An oxolane (tetrahydrofuran) ring (C₄H₇O) linked via a carboxamide group (-CONH-) to the piperidine scaffold.

The IUPAC name, N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide, reflects this arrangement. The stereochemistry at the 3- and 4-positions of the piperidine ring remains unspecified in available literature, suggesting racemic mixtures or unresolved configurations in current syntheses.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| Canonical SMILES | CC1CCNCC1NC(=O)C2CCOC2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 55.8 Ų |

Synthetic Methodologies

General Synthesis Pathways

While no dedicated synthesis for N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is documented, analogous compounds provide insight into plausible routes:

Carboxamide Coupling

A two-step approach is inferred from related piperidine-carboxamide syntheses :

-

Oxolane-3-carboxylic Acid Activation: React oxolane-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Amide Formation: Couple the acyl chloride with 4-methylpiperidin-3-amine in the presence of a base (e.g., triethylamine) to yield the target compound .

Solid-Phase Synthesis

Patent literature describes resin-bound syntheses of piperidine carboxamides using Fmoc-protected amines and carbodiimide coupling agents . This method could achieve higher purity but requires specialized equipment.

Challenges in Synthesis

-

Stereochemical Control: The 3-position of the piperidine ring may lead to diastereomer formation, necessitating chiral resolution techniques .

-

Oxolane Ring Stability: Acidic or high-temperature conditions risk oxolane ring opening, requiring mild reaction conditions .

Pharmacological Activity and Mechanism

Neurological Targets

Piperidine derivatives often target σ receptors or neurotransmitter transporters. The methyl group at the 4-position could enhance σ-1 receptor affinity, as seen in analogs like haloperidol.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s carboxamide scaffold is a template for ERK5 inhibitors, which are investigated in oncology for their role in cancer cell proliferation and angiogenesis .

Central Nervous System (CNS) Agents

Modifications to enhance blood-brain barrier penetration could yield σ receptor ligands for neuropathic pain or neurodegenerative diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume